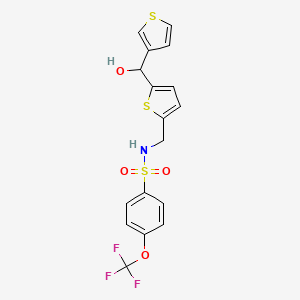

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a bifunctional thiophene scaffold and a 4-(trifluoromethoxy)benzenesulfonamide group. Its structure combines two thiophene rings: one substituted with a hydroxymethyl group linked to a thiophen-3-yl moiety and another connected via a methylene bridge to the sulfonamide group.

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-12-1-4-14(5-2-12)28(23,24)21-9-13-3-6-15(27-13)16(22)11-7-8-26-10-11/h1-8,10,16,21-22H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLSGYNEIYNBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, which incorporates thiophene rings and various functional groups, suggests diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and more.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 449.48 g/mol. The compound features a sulfonamide moiety, which is known for its biological activity, particularly in antimicrobial agents.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives. For instance, compounds similar to this sulfonamide have demonstrated effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. In comparative studies, the minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, showcasing promising antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. The compound exhibits significant cytotoxicity against several cancer cell lines with IC50 values ranging from 3 to 20 µM. Specifically, thiourea derivatives related to this compound have shown to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.50 | Induction of apoptosis |

| A549 (Lung) | 7 | Cell cycle arrest in S phase |

| PC3 (Prostate) | 14 | Inhibition of angiogenesis |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL, outperforming conventional treatments like dexamethasone .

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various thiophene derivatives, including this sulfonamide. Results indicated that it exhibited comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

- Anticancer Research : In vitro studies on human leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Comparisons:

Sulfonamide Derivatives: The target compound’s 4-(trifluoromethoxy)benzenesulfonamide group contrasts with the 4-methoxy-2-methylbenzenesulfonamide in CAS 2034344-92-4. Triazole-thione derivatives (e.g., compounds [7–9]) lack the thiophene-hydroxymethyl motif but exhibit tautomerism, which may influence binding affinity in biological systems .

Heterocyclic Cores :

- The dual thiophene architecture in the target compound distinguishes it from furan-thiophene hybrids (CAS 2034344-92-6). Thiophene’s higher aromaticity and sulfur atom may enhance intermolecular interactions (e.g., π-stacking, hydrogen bonding) compared to furan .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step functionalization of thiophene rings and sulfonamide coupling, similar to triazole-thione derivatives . In contrast, N-(benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via simpler acyl chloride condensation .

Physicochemical Properties :

- While molecular weight and solubility data for the target compound are unavailable, CAS 2034344-92-6 (393.5 g/mol) suggests lighter analogues may exhibit better bioavailability. The -OCF₃ group in the target compound likely increases hydrophobicity, as seen in other trifluoromethylated pharmaceuticals .

Limitations of Comparison:

- Absence of Pharmacological Data : The evidence lacks bioactivity or toxicity profiles for the target compound, limiting functional comparisons.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the thiophene-hydroxymethyl-thiophene backbone in this compound, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of thiophene-containing sulfonamides typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., and ) utilize glyoxal hydrate intermediates in multi-step reactions under reflux conditions (e.g., ethanol, 33 hours). Yield optimization often depends on stoichiometric ratios of reactants, solvent polarity (ethanol for purification ), and temperature control. Protecting groups for the hydroxymethyl moiety (e.g., benzyl or trifluoromethyl derivatives) may prevent side reactions during sulfonamide formation .

Q. How is the compound characterized structurally, and what are the critical spectroscopic markers in its analysis?

- Methodological Answer : Characterization relies on:

- IR spectroscopy : Absorption bands for sulfonamide S=O (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

- NMR : Distinct ¹H-NMR signals for thiophene protons (δ 6.8–7.5 ppm), benzenesulfonamide aromatic protons (δ 7.5–8.2 ppm), and hydroxymethyl protons (δ 4.5–5.5 ppm). ¹³C-NMR confirms trifluoromethoxy (δ 120–125 ppm, split by ¹⁹F coupling) and sulfonamide carbonyl (δ 165–170 ppm) .

- Melting points : Consistency with recrystallized products (e.g., 255–279°C in analogous compounds ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what are the limitations of these models?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Colle-Salvetti correlation-energy formula has been adapted to assess intramolecular hydrogen bonding between the hydroxymethyl and sulfonamide groups. Limitations include underestimation of dispersion forces in π-π stacking (common in thiophene systems) and solvent effects, which require explicit solvation models or empirical corrections .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in the hydroxymethyl-thiophene linkage). Tools like SHELX or WinGX refine X-ray diffraction data, while molecular dynamics simulations (e.g., AMBER) model thermal motion. For example, highlights SHELXL’s robustness in resolving anisotropic displacement parameters for sulfonamide derivatives. Cross-validation with solid-state NMR or variable-temperature XRD can clarify static vs. dynamic disorder .

Q. What strategies optimize protecting group selection for the hydroxymethyl-thiophene moiety during synthetic steps?

- Methodological Answer : Benzyl or pivaloyl groups (e.g., ) are common for hydroxyl protection due to stability under acidic/basic conditions. Kinetic studies (e.g., TLC monitoring ) help identify deprotection thresholds. For instance, O-benzyl hydroxylamine in THF/NaH (0°C) selectively protects hydroxyls without affecting sulfonamide reactivity . Post-synthesis deprotection via hydrogenolysis (Pd/C, H₂) ensures minimal side reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and IR data for the hydroxymethyl-thiophene moiety?

- Methodological Answer : Contradictions may stem from tautomerism or solvent polarity effects. For example, IR absorption for -OH (3271 cm⁻¹ in ) may shift in DMSO due to hydrogen bonding, while NMR signals (e.g., hydroxymethyl protons) split in CDCl₃ vs. DMSO-d₆. Redundant characterization (e.g., ¹H-¹³C HMBC in D₂O-exchanged samples) clarifies proton exchange rates and tautomeric equilibria .

Methodological Tools and Workflows

Q. What software packages are recommended for modeling and refining the crystal structure of this compound?

- Methodological Answer :

- Structure solution : SHELXD (dual-space algorithm for heavy atoms like sulfur) .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Visualization : ORTEP for Windows to generate thermal ellipsoid plots .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.